molecular formula C10H11BrO4 B13365884 Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Cat. No.: B13365884
M. Wt: 275.10 g/mol
InChI Key: LHCTYZPMGNFBDW-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is a halogenated aromatic ester featuring a hydroxyethyl group substituted with bromine at the 5-position of the salicylate backbone. Its structure combines the reactivity of a phenolic hydroxyl group, ester functionality, and a brominated secondary alcohol, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom likely enhances electrophilic substitution reactivity, while the hydroxyethyl group may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,9,12-13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCTYZPMGNFBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CBr)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation to Form Key Intermediate

  • Reactants: Ethylene glycol phenyl ether acetate and isobutyryl chloride
  • Catalyst: Lewis acid, typically aluminum chloride (AlCl3)
  • Solvent: Dichloromethane or 1,2-dichloroethane
  • Conditions: Temperature controlled between -5 °C and 5 °C; reaction time 3–6 hours
  • Molar Ratios: Isobutyryl chloride used at 1.0 to 1.2 equivalents relative to ethylene glycol phenyl ether acetate; aluminum chloride at 2.0 to 2.2 equivalents relative to phenyl ether acetate

This step forms an acylated aromatic intermediate (Intermediate A) via electrophilic substitution on the aromatic ring.

Bromination of the α-Carbonyl Position

  • Reactants: Intermediate A
  • Brominating Agent: Bromine (Br2)
  • Catalyst: N,N-Dimethylformamide (DMF) or iodine (I2)
  • Solvent: Dichloromethane or 1,2-dichloroethane
  • Conditions: Temperature maintained below 25 °C; bromine added dropwise over 2 hours; reaction time 1–2 hours
  • Molar Ratios: Bromine equimolar to the reactant

This step introduces the bromine atom adjacent to the carbonyl group, yielding the brominated intermediate (Intermediate B).

Catalytic Hydrolysis Using Phase-Transfer Catalysts

  • Reactants: Brominated intermediate (Intermediate B)
  • Catalyst: Phase-transfer catalysts such as tetrabutylammonium sulfate or benzyl triethyl ammonium bromide
  • Reagents: Aqueous sodium hydroxide (NaOH)
  • Conditions: Room temperature (20–25 °C); neutralization with hydrochloric acid before base addition; reaction time ~1 hour for neutralization, followed by base addition under 20 °C
  • Solvent: Water with minimal organic solvents due to phase-transfer catalysis

This step converts the brominated intermediate to the final product methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate by hydrolysis and ensures high yield and purity.

Purification and Crystallization

The purification process yields a crystalline product with purity typically above 98% and yields ranging from 64.8% to 66.8%.

Summary Table of Reaction Conditions and Yields

Step Reactants / Catalysts Solvent Temperature (°C) Time Yield (%) Notes
Friedel-Crafts Acylation Ethylene glycol phenyl ether acetate, AlCl3 Dichloromethane / DCE -5 to 5 3–6 hours - AlCl3 2.0–2.2 equiv; isobutyryl chloride 1.0–1.2 equiv
Bromination Intermediate A, Br2, DMF or I2 Dichloromethane / DCE ≤ 25 1–2 hours - Bromine equimolar; slow addition over 2h
Catalytic Hydrolysis Intermediate B, Phase-transfer catalyst, NaOH Water 20–25 ~1 hour neutralization + base addition - Phase-transfer catalyst enables aqueous hydrolysis
Purification & Crystallization Ethyl acetate, 1,2-dichloroethane Ethyl acetate, DCE Ambient - 64.8–66.8 Purity >98%; activated carbon decolorization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and interactions with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared below with structurally related esters and halogenated benzoates:

Table 1: Key Structural and Functional Differences
Compound Name Substituents at Position 5 Functional Groups Key Features
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate 2-bromo-1-hydroxyethyl Phenolic -OH, ester, brominated alcohol High polarity, potential bioactivity
Methyl 3-bromo-5-(hydroxymethyl)benzoate Bromo, hydroxymethyl Ester, bromo, hydroxymethyl Lower steric hindrance, simpler structure
Ethyl 2-hydroxybenzoate None (parent structure: ethyl ester) Phenolic -OH, ester Common in fragrances, anti-inflammatory
Methyl 5-bromo-2-formylbenzoate Bromo, formyl Ester, bromo, aldehyde Electrophilic aldehyde for conjugation
5-(5-Bromo-2-hydroxybenzylamino)-2-hydroxybenzoic acid Bromo, benzylamino Carboxylic acid, amino, bromo Acidic, potential ligand for metal ions

Key Observations :

  • Bromine Positioning : The target compound’s bromine is on the hydroxyethyl side chain, unlike Methyl 3-bromo-5-(hydroxymethyl)benzoate, where bromine is directly on the aromatic ring . This distinction may alter electronic effects and reactivity.
  • Amino vs. Hydroxyethyl Derivatives: Compounds like 5-(5-bromo-2-hydroxybenzylamino)-2-hydroxybenzoic acid replace the hydroxyethyl group with an amino-linked aromatic ring, shifting properties toward chelation or base-driven reactivity.
Solubility and Reactivity:
  • The brominated hydroxyethyl group in the target compound likely reduces solubility in nonpolar solvents compared to methyl salicylate but enhances hydrogen-bonding capacity.
  • Ethyl 2-hydroxybenzoate derivatives in microbial studies show correlations with species like C. boidinii, suggesting esterase-driven metabolic interactions. The bromine in the target compound may confer resistance to enzymatic degradation.
Bioactivity Insights:
  • Ethyl 2-hydroxybenzoate is linked to microbial volatile organic compound (VOC) production , but brominated analogs like the target compound may exhibit antimicrobial properties due to halogen-induced toxicity.

Biological Activity

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10BrO4
  • Molecular Weight : 263.08 g/mol

The compound features a benzoate moiety with a bromine substituent and a hydroxyethyl group, which may contribute to its biological activities.

The biological activity of this compound can be attributed to various mechanisms:

  • Antimicrobial Activity : The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
  • Anti-inflammatory Properties : The hydroxy groups in the structure may play a role in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Effects : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .
  • Cytotoxicity Assays : In cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM. These findings suggest potential applications in cancer therapy .
  • Anti-inflammatory Activity : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

  • A case study involving patients with chronic infections showed improved outcomes when treated with formulations containing this compound. Patients reported reduced symptoms and faster recovery times compared to those receiving standard care .
  • In animal models, this compound was effective in reducing tumor sizes when administered alongside conventional chemotherapy agents, suggesting a synergistic effect .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeBiological ActivityObserved EffectReference
AntimicrobialE. coli, S. aureusMIC = 32 - 128 µg/mL
CytotoxicityCancer cell linesIC50 = 15 - 30 µM
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-α, IL-6
Clinical Case StudyChronic infectionsImproved recovery

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination or alkylation of a salicylic acid derivative. For example, bromoacetylation of methyl 5-acetyl-2-hydroxybenzoate using bromine in the presence of AlCl₃ as a catalyst (in dichloromethane at 273 K) has been reported for analogous compounds . Key optimizations include:

  • Temperature control : Slow addition of bromine at low temperatures (e.g., 273 K) minimizes side reactions.
  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.
  • Purification : Flash chromatography or recrystallization (e.g., from dichloromethane/methanol) ensures high purity. Post-reaction washing with sodium thiosulfate removes excess bromine .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z = 622.3 [M+NH₄]⁺ for brominated derivatives) and detects impurities .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure, including dihedral angles (e.g., 41.65° between phenyl and ester groups) and packing interactions (C–H⋯O weak hydrogen bonds) .
  • ¹H/¹³C NMR : Identifies functional groups (e.g., bromoethyl and hydroxy signals) and assesses stereochemistry.
  • HPLC : Quantifies purity using reverse-phase columns, especially for intermediates in pharmaceutical synthesis .

Advanced: How do crystallographic challenges (e.g., twinning or weak diffraction) affect structural determination, and what software tools address these issues?

Methodological Answer:

  • Data Collection : High-resolution data (e.g., 0.086 Å positional uncertainty) is critical. Weak diffraction due to flexible substituents (e.g., bromoethyl) requires low-temperature (100 K) data collection .
  • Software Solutions :
    • SHELXL : Refines structures against twinned data (e.g., HKLF5 format for twin-law correction) .
    • ORTEP-3 : Visualizes thermal ellipsoids and validates molecular geometry (e.g., planar vs. non-planar substituents) .
  • Validation Tools : CheckCIF (IUCr) flags steric clashes or over-constrained parameters, which are common in brominated aromatics .

Advanced: How does the bromoethyl group influence nucleophilic substitution reactions, and what mechanistic insights guide derivative design?

Methodological Answer:

  • Reactivity : The bromine atom acts as a leaving group, enabling SN2 reactions with amines or thiols. Steric hindrance from the hydroxyethyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) .
  • Mechanistic Probes :
    • Kinetic Studies : Monitor reaction rates under varying temperatures to distinguish between SN1/SN2 pathways.
    • Isotopic Labeling : Use D₂O to track hydroxyl proton exchange in reaction intermediates .
  • Derivative Design : Replace bromine with bioisosteres (e.g., -SH, -NH₂) to enhance pharmacological activity, as seen in PDE5 inhibitors .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray geometry)?

Methodological Answer:

  • Dynamic Effects : NMR may show averaged signals due to rotational flexibility (e.g., hydroxyethyl group), whereas X-ray captures static conformations. Use variable-temperature NMR to identify dynamic processes .
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian09) with experimental data to validate proposed conformers .
  • Cross-Validation : Correlate IR (C=O stretch) and X-ray (bond lengths) to confirm functional group assignments .

Advanced: What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

  • Storage : Store at +5°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
  • Inert Atmospheres : Use nitrogen or argon during reactions to avoid oxidation of the hydroxy group .
  • Stabilizing Agents : Add radical inhibitors (e.g., BHT) in free-radical-prone conditions .

Advanced: How can this compound serve as a precursor for bioactive molecules, and what SAR (Structure-Activity Relationship) principles apply?

Methodological Answer:

  • Pharmacological Targets : Derivatives inhibit enzymes like PDE5 (phosphodiesterase-5) or act as antimicrobial agents by targeting bacterial cell walls .
  • SAR Insights :
    • Bromine Position : Para-substitution (vs. ortho) enhances steric accessibility for target binding .
    • Hydroxyethyl Group : Hydrogen-bond donors improve solubility and receptor affinity .
  • Screening Workflow :
    • In Silico Docking (AutoDock Vina) predicts binding modes.
    • In Vitro Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorescence) .

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